Home > Products > Building Blocks P5091 > 6-Phenoxy-1H-indazol-3-amine
6-Phenoxy-1H-indazol-3-amine - 1092460-46-2

6-Phenoxy-1H-indazol-3-amine

Catalog Number: EVT-1711124
CAS Number: 1092460-46-2
Molecular Formula: C13H11N3O
Molecular Weight: 225.25 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

6-Fluoro-N-(4-substitutedbenzylidene)-1H-indazol-3-amine

Compound Description: This group encompasses a series of five Schiff base derivatives characterized by FT-IR and UV-Vis spectroscopy []. Density functional theory (DFT) calculations were employed to determine the stable structure and optimized geometrical parameters of these molecules.

6-(tert-Butylsulfonyl)-N-(5-fluoro-1H-indazol-3-yl)quinolin-4-amine (GSK583)

Compound Description: GSK583 is a highly potent and selective inhibitor of RIP2 kinase, demonstrating pharmacological precision in various in vitro, in vivo, and ex vivo experiments [].

5-(4-Fluorophenyl)-1H-pyrazol-3-amine

Compound Description: This pyrazole derivative, characterized by various spectroscopic techniques and single-crystal X-ray diffraction, exhibits similar structural features and undergoes comparable characterization methods as 6-Phenoxy-1H-indazol-3-amine [].

4-(6-Fluoro-4-(5-isopropoxy-1H-indazol-3-yl)pyridin-2-yl)morpholine (FIPM)

Compound Description: FIPM, designed as a potential PET tracer for visualizing LRRK2 in the brain, exhibits high in vitro binding affinity for LRRK2 but demonstrates low in vivo specific binding [].

3-(1H-indazol-3-yl)-4-pyridine amine

Compound Description: This compound and its derivatives, synthesized by cyclizing specific compounds with hydrazine, exhibit analgesic and dermatological efficacy [].

N-((1H-Pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine (MPM)

Compound Description: MPM, a bidentate Schiff base ligand, and its Cu(II) and Co(II) complexes were synthesized and evaluated for their antimicrobial activity [].

2-(1H-Indazol-6-yl)-1H-benzo[d]imidazole Derivatives

Compound Description: This series of benzamide and phenyl urea derivatives were designed as potent and selective inhibitors of FLT3, a therapeutic target for acute myeloid leukemia (AML) [].

(E)-2-Phenyl-N-(thiophen-2-ylmethylene)imidazo[1,2-a]pyrimidin-3-amine

Compound Description: This imidazo[1,2-a]pyrimidine-Schiff base derivative was synthesized and characterized using various spectroscopic techniques and computational methods [].

N-(6-Chloro-3-nitropyridin-2-yl)5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine

Compound Description: This compound, synthesized via a multi-step procedure, was evaluated for inhibitory potency against kinases with a rare cysteine in the hinge region [].

1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-one

Compound Description: A series of these compounds were synthesized and evaluated for their antimicrobial activity alongside in silico docking studies [].

3-Amino-4-morpholino-1H-indazol-1-yl(3-fluorophenyl)methanone

Compound Description: This compound, synthesized through a multi-step process, displayed distinct inhibition against the proliferation of A549, BGC-823, and HepG-2 cancer cell lines [].

1-[1-Hexyl-6-(methyloxy)-1H-indazol-3-yl]-2-methyl-1-propanone (HMIMP)

Compound Description: HMIMP is a potent and highly selective BK channel blocker, exhibiting an IC50 of approximately 2 nM []. It is significantly more potent than other known BK channel blockers.

(E)-4-(3-Arylvinyl-1H-indazol-6-yl)pyrimidin-2-amine Derivatives

Compound Description: This series of compounds was discovered as potent PLK4 inhibitors using a scaffold hopping strategy. One notable compound, 14i, displayed significant antitumor efficacy in breast cancer models [].

2-(4-(1-Phenyl-1H-pyrazol-3-yl)phenoxy)-N-arylacetamide Hybrids

Compound Description: This study focused on synthesizing novel hybrids of 2-(4-(1-phenyl-1H-pyrazol-3-yl)phenoxy)-N-arylacetamide with fused 1,4-dihydropyridines [].

1-[1-Hexyl-6-(methyloxy)-1H-indazol-3-yl]-2-methyl-1-propanone (HMIMP)

Compound Description: HMIMP, a potent and selective BK channel blocker, displays a 10-fold reduction in potency when a specific threonine residue (Thr352) in the pore region of the BK channel is substituted with serine [].

(E)-3-((1H-Indazol-6-yl)methylene)indolin-2-ones and 2-(1H-Indazol-6-yl)spiro[cyclopropane-1,3'-indolin]-2'-ones

Compound Description: This research focuses on developing potent and selective PLK4 inhibitors. The (E)-3-((1H-indazol-6-yl)methylene)indolin-2-ones were discovered as potent PLK4 inhibitors and later superseded by the 2-(1H-indazol-6-yl)spiro[cyclopropane-1,3'-indolin]-2'-ones, which displayed improved drug-like properties [].

Spiro[pyrazole-4,8′-pyrazolo[3,4-f]quinolin]-5(1H)-ones

Compound Description: This study describes a four-component reaction to synthesize spiro[pyrazole-4,8′-pyrazolo[3,4-f]quinolin]-5(1H)-ones using aldehydes, 1H-indazol-6-amine, and 1H-pyrazol-5(4H)-one under catalyst-free conditions [].

N-(4-Fluorobenzyl)-1H-indazol-6-amine

Compound Description: This compound emerged as a potent antiproliferative agent among a series of 6-substituted amino-1H-indazole derivatives evaluated for anticancer activity [].

1-((1-(Piperidin-1-ylmethyl)/(morpholinomethyl)/(4-methylpiperazin-1-yl-methyl)-6-nitro-1H-benzo[d]imidazol-2-yl)methyl)-6-(4-substituted phenoxy)-4,8-dihydro-1H-[1,3,2]dioxaphosphepino[5,6-d]imidazole-6-oxide (Mannich Bases)

Compound Description: This study involved synthesizing a series of novel Mannich bases derived from 1-((1-(piperidin-1-ylmethyl)/(morpholinomethyl)/(4-methylpiperazin-1-yl-methyl)-6-nitro-1H-benzo[d]imidazol-2-yl)methyl)-6-(4-substituted phenoxy)-4,8-dihydro-1H-[1,3,2]dioxaphosphepino[5,6-d]imidazole-6-oxide [].

Compound Description: This study involved synthesizing novel derivatives of 1-(5/6-mono substituted or 5,6-disubstituted benzo[d]oxazol-2-yl)methyl)-6-(4-substituted phenoxy)-4,8-dihydro-1H-[1,3,2]dioxaphosphepino[5,6-d]imidazole-6-oxide and 1-(benzo[d]thiazol-2-yl)methyl)-6-(4-substituted phenoxy)-4,8-dihydro-1H-[1,3,2]dioxaphosphepino[5,6-d]imidazole-6-oxide [].

4-(Dichloromethylene)-1-methyl-5,6-dihydro-1H-indazol-7(4H)-one

Compound Description: This indazolone derivative, characterized by a single-crystal X-ray study, is synthesized through a series of reactions starting from 1,6,7,7-tetrachlorobicyclo[4.1.0]heptan-3-one [].

exo-1,6,7,7a,12,12a-Hexahydroindolo[3,2-c]pyrazolo[3,4-f]quinolines

Compound Description: These compounds, synthesized via an Amberlyst-15 catalyzed Povarov reaction, demonstrated potential as sirtuin inhibitors, with derivatives derived from 5-bromoindole exhibiting higher Sir-2 inhibition compared to their indole counterparts [].

[4-[[1-(3-Fluorophenyl)methyl]-1H-indazol-5-ylamino]-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl]carbamic acid, (3S)-3-Morpholinylmethyl Ester (BMS-599626)

Compound Description: BMS-599626 is a potent and orally efficacious dual inhibitor of human epidermal growth factor receptor (HER) 1 and HER2 kinases, identified through structure-activity relationship studies of 4-[1H-indazol-5-ylamino]pyrrolo[2,1-f][1,2,4]triazine-6-carbamates [].

Compound Description: IRL790, a novel dopamine transmission modulator, shows promise in treating motor and psychiatric complications in Parkinson's disease. It preferentially antagonizes DA D3 receptors and may also increase extracellular acetylcholine levels [].

2-{3-[(E)-2-(4,6-Dimethyl-pyridin-2-yl)vinyl)]-1H-indazol-6-ylamino}-N-(4-hydroxy-but-2-ynyl)benzamide

Compound Description: This indazole compound acts as a protein kinase inhibitor, specifically targeting the receptor of vascular endothelium-derived growth factor (VEGF) [].

6-Phenoxy-6,7-dihydro-5H-imidazo[2,1-b][1,3]thiazines and Their Benzoannelated Derivatives

Compound Description: These compounds, synthesized by reacting substituted 2-chlorobenzenes with 3-hydroxy(benzo)imidazo[2,1-b][1,3]thiazines, exhibited growth regulatory activity in seedlings of the dicotyledonous plant Cucumis sativus [].

7-Bromo-N-(2-imidazolidinylidene)-1H-indazol-6-amine

Compound Description: This clonidine analog shows potent anticoccidial activity against Eimeria tenella infections in chickens, likely mediated by interaction with alpha-2 adrenergic receptors [, ].

N-(1-Allyl-3-chloro-1H-indazol-5-yl)-4-methylbenzenesulfonamide

Compound Description: This compound's crystal structure, determined by X-ray diffraction, reveals a nearly planar 3-chloro-1H-indazole system almost perpendicular to the allyl chain [].

N1-((1H-Indazol-5-yl)methylene)-N2-(2-((2-((2-(((1H-indazol-6-yl)methylene)amino)ethyl)amino)ethyl)amino)ethyl)ethane-1,2-diamine

Compound Description: This novel emissive probe was synthesized via a Schiff-base reaction between 1H-indazole-6-carboxaldehyde and tetraethylenepentamine [].

1-Chloro-3-(6-nitro-1H-indazol-1-yl)propan-2-ol

Compound Description: The crystal structure of this compound reveals hydrogen bonding patterns and molecular packing interactions [].

(S)-N-(3-(6-Isopropoxypyridin-3-yl)-1H-indazol-5-yl)-1-(2-(4-(4-(1-methyl-1H-1,2,4-triazol-3-yl)phenyl)-3,6-dihydropyridin-1(2H)-yl)-2-oxoethyl)-3-(methylthio)pyrrolidine-3-carboxamide

Compound Description: This research describes granular pharmaceutical compositions containing various forms of (S)-N-(3-(6-isopropoxypyridin-3-yl)-1H-indazol-5-yl)-1-(2-(4-(4-(1-methyl-1H-1,2,4-triazol-3-yl)phenyl)-3,6-dihydropyridin-1(2H)-yl)-2-oxoethyl)-3-(methylthio)pyrrolidine-3-carboxamide [, ].

1-(3-Chloro-6-nitro-1H-indazol-1-yl)ethan-1-one

Compound Description: The crystal structure of this compound reveals its packing interactions, including π-stacking and halogen bonding [].

2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941)

Compound Description: GDC-0941, a potent, selective, and orally bioavailable inhibitor of class I PI3 kinase, is currently being evaluated in human clinical trials for cancer treatment [].

N-methyl-2-[3-((E)-2-pyridin-2-yl-vinyl)-1H-indazol-6-ylsulfanyl]-benzamide

5-Methyl-N-[2-nitro-4-(trifluoromethyl)phenyl]-1H-pyrazole-3-amine

Compound Description: The crystal structure of this compound reveals a chain of hydrogen-bonded rings, providing insights into its molecular packing and intermolecular interactions [].

2,2-Dimethyl-1-(6-nitro-1H-indazol-1-yl)propan-1-one

Compound Description: This compound's crystal structure has been determined and reported, offering insights into its molecular geometry and packing arrangements [].

Pyrimidine-4-yl-1H-indazol-5-yl-amines

Compound Description: These compounds have been identified as potent inhibitors of Chk1 kinase, a serine/threonine kinase involved in cell cycle regulation [].

1,1-Dioxido-2,3-dihydro-1,2-benzisothiazol-6-yl-1H-indazol-4-yl-2,4-pyrimidine diamine Derivatives

Compound Description: These compounds exhibit inhibitory activity against Syk kinase, a key mediator in mast cell activation, suggesting their potential in treating allergic and inflammatory disorders [].

N-(1-Acetyl-3-chloro-1H-indazol-6-yl)-4-methoxybenzenesulfonamide

Compound Description: The crystal structure of this compound showcases the planar nature of the indazole system and its connection to a sulfonamide group, providing insights into its conformational preferences [].

1,3-Dimethyl-1H-indazol-6-amine

Compound Description: This compound's crystal structure reveals a nearly planar molecular skeleton stabilized by N-H...N hydrogen bonds [].

Overview

6-Phenoxy-1H-indazol-3-amine is a heterocyclic organic compound characterized by the presence of an indazole ring substituted with a phenoxy group and an amino group. Its molecular formula is C13H11N3OC_{13}H_{11}N_{3}O with a molecular weight of approximately 239.27 g/mol. This compound has gained attention in medicinal chemistry due to its potential biological activities, particularly in cancer research and as a kinase inhibitor. The indazole core structure is prevalent in many biologically active molecules, suggesting that 6-phenoxy-1H-indazol-3-amine may exhibit similar properties.

Source and Classification

6-Phenoxy-1H-indazol-3-amine belongs to the class of indazole derivatives, which are recognized for their diverse biological activities, including anti-inflammatory and anticancer effects. The compound's synthesis has been documented in scientific literature, although specific applications and detailed studies are still emerging. Its classification as a potential kinase inhibitor positions it within the pharmaceutical domain, particularly in the development of targeted therapies for proliferative disorders such as cancer.

Synthesis Analysis

Methods

The primary method for synthesizing 6-phenoxy-1H-indazol-3-amine involves the reaction of 2-phenoxy-6-fluorobenzonitrile with hydrazine hydrate. This reaction initiates through nucleophilic attack by hydrazine on the nitrile carbon, leading to cyclization and subsequent deprotonation steps to form the indazole structure .

Technical Details

  1. Starting Materials:
    • 2-Phenoxy-6-fluorobenzonitrile
    • Hydrazine hydrate
  2. Reaction Conditions:
    • The reaction typically requires controlled temperature and time to ensure complete conversion to the desired product.
  3. Post-Synthesis Modifications:
    • The synthesized compound can undergo further functionalization through various organic transformations, such as acylation and Suzuki coupling reactions, allowing for the introduction of diverse substituents that may enhance biological activity.
Molecular Structure Analysis

Structure

The molecular structure of 6-phenoxy-1H-indazol-3-amine features:

  • An indazole core (a fused benzene and pyrazole ring).
  • A phenoxy group at the 6-position.
  • An amino group at the 3-position.

Data

The compound's structural formula can be represented as follows:

C13H11N3O\text{C}_{13}\text{H}_{11}\text{N}_{3}\text{O}

This configuration contributes to its unique binding properties and biological activities compared to other indazole derivatives.

Chemical Reactions Analysis

Reactions

6-Phenoxy-1H-indazol-3-amine can participate in various chemical reactions typical of indazole derivatives. These include:

  1. Acylation Reactions: Introducing acyl groups to enhance solubility or modify biological activity.
  2. Suzuki Coupling Reactions: Facilitating the attachment of aryl groups to increase efficacy against specific biological targets.

Technical Details

These reactions often require specific catalysts and conditions, such as palladium catalysts for Suzuki coupling, to achieve high yields and selectivity .

Mechanism of Action

Process

Research indicates that 6-phenoxy-1H-indazol-3-amine exhibits significant biological activity, particularly as an inhibitor of c-Jun N-terminal kinase (JNK). JNK plays a crucial role in various cellular processes, including apoptosis and inflammation. The mechanism involves binding to the ATP-binding site of JNK, effectively inhibiting its activity .

Data

Molecular docking studies suggest that 6-phenoxy-1H-indazol-3-amine binds effectively to JNK, indicating its potential as a selective inhibitor. This binding affinity is critical for its therapeutic applications in diseases such as cancer.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a solid or crystalline substance.

Chemical Properties

  1. Solubility: Soluble in organic solvents; solubility in water may vary based on pH.
  2. Stability: Stable under standard laboratory conditions but may degrade under extreme pH or temperature.

Relevant Data

The compound's melting point, boiling point, and spectral data (NMR, IR) are essential for characterization but are not widely documented in available literature.

Applications

Scientific Uses

6-Phenoxy-1H-indazol-3-amine is primarily explored for its:

  1. Anticancer Activity: Demonstrated efficacy in inhibiting cell proliferation in various cancer cell lines.
  2. Kinase Inhibition: Potential applications in targeted therapy for diseases involving dysregulated kinase activity.

Research continues to explore its applications in material science and organic electronics due to its interesting photophysical properties .

Synthetic Methodologies and Structural Optimization

Molecular Hybridization Strategies for Indazole Scaffold Design

Molecular hybridization integrates pharmacophoric fragments from bioactive molecules to enhance target affinity or selectivity. For 6-phenoxy-1H-indazol-3-amine (CAS 1092460-46-2), this strategy combines:

  • The hinge-binding 1H-indazol-3-amine core from kinase inhibitors (e.g., linifanib), which facilitates hydrogen bonding with ATP-binding sites [1] [3].
  • A phenoxy moiety at C-6, mimicking electron-rich aromatic substituents in cytotoxic agents, which enhances π-stacking interactions with hydrophobic kinase pockets [2].

Table 1: Bioactive Hybrid Indazole Derivatives

CompoundHybrid ComponentsIC₅₀ (Target)Key Improvement
6o [1]Indazole-3-amine + mercaptoacetamide5.15 µM (K562 cells)Selective cytotoxicity (6.4× vs. normal cells)
2a [3]Indazole + 2,6-difluoro-3-methoxyphenyl2.0 nM (FGFR2)Cellular potency (77.4 nM SNU16)
6-Phenoxy-1H-indazol-3-amineIndazole-3-amine + phenoxyN/AEnhanced solubility (LogP 2.94) [2]

Optimization studies reveal that electron-withdrawing groups (e.g., fluorine) on the phenoxy ring improve metabolic stability by reducing oxidative degradation. Conversely, ortho-substitutions (e.g., methyl) induce steric hindrance, potentially diminishing binding affinity [1] [9].

Suzuki Coupling and Acylation Reactions in 3,5-Disubstituted Indazole Derivatives

Suzuki–Miyaura cross-coupling enables regioselective C–C bond formation at the indazole C-5 position, critical for installing the phenoxy group in 6-phenoxy-1H-indazol-3-amine. Key reaction parameters include:

  • Catalyst: PdCl₂(dppf) (ferrocene-based) in 1,4-dioxane/H₂O (1:1) at 90°C achieves >80% yield by stabilizing Pd(0) intermediates and suppressing protodeboronation [6] [9].
  • Boronic Acid: 4-Phenoxyphenylboronic acid couples with 5-bromo-1H-indazol-3-amine under inert conditions, with K₂CO₃ as base to minimize hydrolysis [6].

Table 2: Optimized Suzuki Conditions for C-5 Functionalization

ParameterStandard ConditionOptimized for IndazolesImpact on Yield
CatalystPd(PPh₃)₄PdCl₂(dppf)↑ 62% (84% vs. 22%)
SolventToluene1,4-Dioxane/H₂O (1:1)↑ Solubility of ionic intermediates
Temperature70°C90°C↑ Reaction rate (t < 2 h)
BaseEt₃NK₂CO₃/Cs₂CO₃↑ Stability of boronic acid

Post-coupling acylation at N-1 or C-3 employs chloroacetic anhydride under alkaline conditions (pH 9–10). This step attaches solubilizing groups (e.g., piperazine) while preserving the 3-amino motif’s hydrogen-bonding capability [1] [6].

Role of Piperazine and Mercaptoacetamide Moieties in Pharmacokinetic Modulation

The 3-amino group of 6-phenoxy-1H-indazol-3-amine serves as an anchor for introducing pharmacokinetic enhancers:

  • Piperazine acetamide: Derivatives like compound 6a–6u [1] exhibit:
  • 3-fold higher water solubility (via protonation at physiological pH)
  • Improved oral bioavailability by forming intramolecular H-bonds that enhance membrane permeability.
  • Reduced hepatic clearance due to diminished CYP450 binding [1].
  • Mercaptoacetamide: Present in antitumor indazoles (e.g., 5k), but limited by toxicity (HEK-293 IC₅₀ = 12.17 µM). Its role involves:
  • Coordination with metal ions in catalytic sites (e.g., HDAC inhibition) [1].
  • Increased logP values (≈3.5), necessitating structural trade-offs for solubility [1].

Table 3: Pharmacokinetic Properties of Indazole Derivatives

Modifying GroupRepresentative CompoundAqueous SolubilitylogPCytotoxicity (Cancer vs. Normal Cells)
None6-Phenoxy-1H-indazol-3-amineLow2.94 [2]N/A
Piperazine6o [1]High1.833.2 µM (HEK-293) vs. 5.15 µM (K562)
Mercaptoacetamide5k [1]Moderate3.712.17 µM (HEK-293) vs. 3.32 µM (Hep-G2)

Regioselective Functionalization of the Indazole Core for Activity Enhancement

The ambident nature of indazoles (1H vs. 2H-tautomers) demands precise regiocontrol:

  • N-1 vs. N-2 alkylation: Alkyl halides (e.g., ethyl bromide) with Cs₂CO₃ yield 1.2:1 selectivity for N-1 products due to steric preference. N-1 substitution prevents undesired 2H-tautomer formation, preserving the planar geometry required for kinase binding [6] [9].
  • C-3 functionalization: Pd-catalyzed C–C coupling at C-3 requires protecting N-1. 3-Iodo-1H-indazole precursors undergo Suzuki reactions with heteroaryl boronic acids (e.g., pyrrole), though yields decrease with sterically hindered partners [6].
  • C-5 phenoxy installation: Electron-donating phenoxy at C-6 (equivalent to C-5 in 1H-numbering) elevates HOMO energy (–5.2 eV), enhancing π-donor capacity for charge-transfer interactions with receptor residues [2] [6].

Notably, protecting group strategies influence regioselectivity: Boc groups enable C-3 coupling but may undergo deprotection during acylation, necessitating sequential step optimization [8].

Tables of Key Compounds

Properties

CAS Number

1092460-46-2

Product Name

6-Phenoxy-1H-indazol-3-amine

IUPAC Name

6-phenoxy-1H-indazol-3-amine

Molecular Formula

C13H11N3O

Molecular Weight

225.25 g/mol

InChI

InChI=1S/C13H11N3O/c14-13-11-7-6-10(8-12(11)15-16-13)17-9-4-2-1-3-5-9/h1-8H,(H3,14,15,16)

InChI Key

UEGGTGTXHAAHGL-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)OC2=CC3=C(C=C2)C(=NN3)N

Canonical SMILES

C1=CC=C(C=C1)OC2=CC3=C(C=C2)C(=NN3)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.